(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is an organic compound classified within the benzofuran family. Its structure features a bromine atom at the 5-position of the benzofuran ring and a hydroxyl group attached to the ethan-1-ol side chain. The (1S) stereochemistry indicates a specific spatial arrangement around the chiral center, which is crucial for its biological activity and chemical reactivity. This compound holds potential applications in medicinal chemistry due to its unique structural properties.
The synthesis of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol typically involves multiple steps starting from commercially available precursors. A common synthetic route includes:
Chiral catalysts or starting materials are often employed to control the stereochemistry and ensure that the desired (1S) configuration is achieved during synthesis.
In an industrial context, large-scale production may utilize automated reactors and continuous flow systems to enhance efficiency and yield. The purification steps typically involve recrystallization or chromatography to isolate the desired product from byproducts.
The molecular formula of (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol is C10H11BrO2, with a molecular weight of 243.10 g/mol. The compound's structure can be represented using various notations:
InChI=1S/C10H11BrO2/c1-6(12)9-5-8(11)4-7-2-3-13-10(7)9/h4-6,12H,2-3H2,1H3/t6-/m0/s1
This notation provides information about the atoms present and their connectivity.
The InChI Key for this compound is NSJZAQQYJDVUEW-LURJTMIESA-N, which serves as a unique identifier for chemical substances in databases.
(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol can participate in various chemical reactions:
For oxidation, potassium permanganate and chromium trioxide are commonly used oxidizing agents. Reduction can be performed using lithium aluminum hydride or hydrogen gas in the presence of palladium catalysts. For substitution reactions, nucleophiles like sodium azide or thiourea are effective.
The major products from these reactions include:
The mechanism of action for (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol involves its interaction with biological targets through its functional groups. The hydroxyl group may participate in hydrogen bonding with biological macromolecules, influencing enzyme activity or receptor binding.
This compound is expected to exhibit typical physical properties associated with organic compounds containing halogens and hydroxyl groups:
Melting Point: Not explicitly stated but can be determined through experimental methods.
Solubility: Likely soluble in polar solvents due to the presence of the hydroxyl group.
The presence of both bromine and hydroxyl functional groups suggests that this compound will exhibit reactivity typical of both halides and alcohols. This includes susceptibility to nucleophilic attack at the bromine site and potential for oxidation at the hydroxyl site .
(1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol has potential applications in scientific research, particularly in medicinal chemistry where benzofurans are known for their diverse biological activities. These compounds may serve as precursors for pharmaceuticals targeting various diseases due to their ability to modulate biological pathways effectively.
Research into similar compounds suggests that they could be explored for their roles in neuropharmacology or as anti-inflammatory agents .
The benzofuran core enables broad bioactivity modulation through strategic substitutions that influence electronic distribution, lipophilicity, and stereoelectronic properties. Key structure-activity relationship (SAR) principles governing therapeutic applications include:
Antimicrobial Potency: Electron-withdrawing groups (e.g., bromo) at C-5/C-7 enhance DNA gyrase inhibition. Compound 14 (MIC80 = 0.39 μg/mL against MRSA) features a C-4 hydroxyl and C-3 methanone linker, demonstrating >200-fold potency over non-hydroxylated analogs [1]. Hybrid derivatives incorporating imidazole/triazole systems (e.g., 12) show 2–4× enhanced antifungal activity via ergosterol biosynthesis disruption [1].
Anticancer Mechanisms: Halogenation (Br/Cl) at ring positions or alkyl side chains induces halogen bonding with oncogenic targets. Bromomethyl-substituted benzofuran MCC1019 (IC50 = 16.4 μM against PLK1 PBD) disrupts AKT signaling in lung adenocarcinoma by binding Trp414/His538 residues [5] [8]. Pin1 inhibitors like 5a (IC50 = 0.874 μM) feature di(benzyloxy) groups that restore tumor-suppressor miRNA expression in hepatocellular carcinoma [3].
Targeted Kinase Inhibition: 3-(Piperazinylmethyl) substitutions enable type II CDK2 inhibition (e.g., compound II; IC50 = 52.75 nM), inducing G2/M arrest in breast cancer through chelation of ATP-binding residues [8].
Table 1: Therapeutic Applications of Benzofuran Derivatives
Therapeutic Area | Lead Compound | Key Structural Features | Biological Activity |
---|---|---|---|
Antibacterial | Compound 14 | C-4 OH, C-3 methanone | MIC80 = 0.39 μg/mL (MRSA) [1] |
Antifungal | Compound 12 | Oxime-azole hybrid | MIC = 5 μg/mL (C. albicans) [1] |
Anticancer (PLK1) | MCC1019 | Bromomethyl substituent | IC50 = 16.4 μM [5] |
Anticancer (CDK2) | Compound II | 3-(Piperazinylmethyl) | IC50 = 52.75 nM [8] |
Stereocenters in dihydrobenzofurans critically determine ligand-receptor complementarity. The target compound (1S)-1-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)ethan-1-ol exemplifies this principle with its C-1 chiral center influencing target engagement:
Stereospecific Bioactivity: (S)-enantiomers of dihydrobenzofurans exhibit superior target affinity due to conformational constraints. Molecular docking confirms that the (S)-configuration optimally positions the C-1 hydroxyl for hydrogen bonding with kinase catalytic residues (e.g., ERK, CDK2), whereas (R)-isomers show 5–10× reduced potency [4] [5].
Synthetic Challenges: Asymmetric synthesis requires chiral auxiliaries or enzymatic resolution. The compound’s synthesis likely involves iron/copper-catalyzed regioselective iodination (C-5 bromination) followed by stereocontrolled ketone reduction (e.g., Corey-Bakshi-Shibata catalyst) [6]. Its specific rotation ([α]D) and InChIKey (NSJZAQQYJDVUEW-LURJTMIESA-N) confirm chirality [4].
Structural Implications: The 5-bromo group enhances electrophilic character, facilitating nucleophilic substitution in biological environments. Dihydrofuran saturation reduces metabolic oxidation versus benzofurans, extending plasma half-life [5] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1